N-(4-(sec-Butyl)phenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-[4-(SEC-BUTYL)PHENYL]-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring substituted with a fluorine atom and a sulfonamide group, which is further attached to a phenyl ring bearing a sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[4-(SEC-BUTYL)PHENYL]-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Ring: The phenyl ring with a sec-butyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~2~-[4-(SEC-BUTYL)PHENYL]-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it a candidate for studying antibacterial activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[4-(SEC-BUTYL)PHENYL]-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Comparison: N2-[4-(SEC-BUTYL)PHENYL]-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorine atom and the sec-butyl group, which can influence its pharmacokinetic properties and biological activity. The thiophene ring also adds to its distinctiveness compared to other sulfonamides that typically feature benzene rings.
Properties
Molecular Formula |
C14H16FNO2S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C14H16FNO2S2/c1-3-10(2)11-4-6-12(7-5-11)16-20(17,18)14-9-8-13(15)19-14/h4-10,16H,3H2,1-2H3 |
InChI Key |
DTVGQUOZBXVHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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